molecular formula C13H9N3O B13367055 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 16081-87-1

2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13367055
CAS No.: 16081-87-1
M. Wt: 223.23 g/mol
InChI Key: RBDYHBPVYQQYJK-UHFFFAOYSA-N
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Description

2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biotin carboxylase, an enzyme crucial for bacterial fatty acid synthesis . This inhibition disrupts the metabolic processes of bacteria, leading to their death. Additionally, the compound can interact with DNA and proteins, affecting cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its potent antibacterial activity by targeting biotin carboxylase and its potential as an anticancer agent. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .

Properties

CAS No.

16081-87-1

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

2-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17)

InChI Key

RBDYHBPVYQQYJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2

Origin of Product

United States

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